![molecular formula C8H9N3OS B13114503 (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound features a methoxy group at the 5-position and a methanamine group at the 4-position of the benzo[c][1,2,5]thiadiazole ring system. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines with sulfur-containing reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazoles.
Aplicaciones Científicas De Investigación
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound without the methoxy and methanamine groups.
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)amine: Similar structure but lacks the methanamine group.
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanol: Similar structure but has a hydroxyl group instead of the methanamine group.
Uniqueness
(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is unique due to the presence of both the methoxy and methanamine groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H9N3OS |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(5-methoxy-2,1,3-benzothiadiazol-4-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-7-3-2-6-8(5(7)4-9)11-13-10-6/h2-3H,4,9H2,1H3 |
Clave InChI |
VTVAHHRFHNCOBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=NSN=C2C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
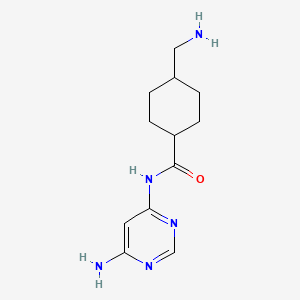


![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
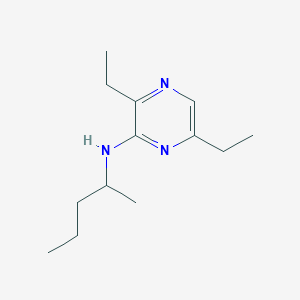

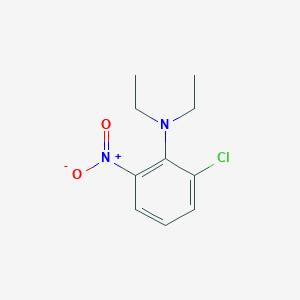
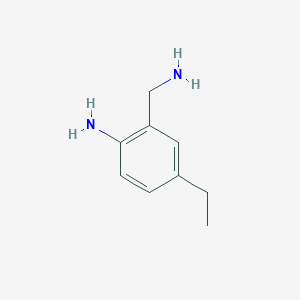
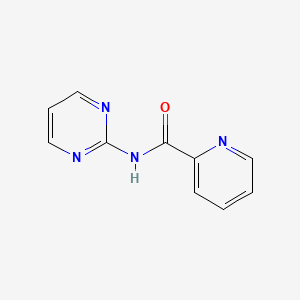
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)

